(R)-6,8-Difluorochroman-3-amine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of fluorophilic amines have been explored, focusing on their preparation methods and structural verification. The research demonstrates effective ways to prepare amines like (R)-6,8-Difluorochroman-3-amine and analyzes their properties using techniques like NMR and ab initio calculations (Szlávik et al., 2001).
Enantioselective Synthesis
- The development of R-selective amine oxidases for the synthesis of chiral amines, including this compound, has been explored. This research is significant in the enantioselective synthesis of chiral amines, which are crucial in various pharmaceutical applications (Heath et al., 2014).
Amine Functionalization
- Studies on the amination of compounds like tetralone and chromanone derivatives, which are related to this compound, demonstrate the use of ω-transaminases. This research highlights the versatility of these enzymes in producing enantiopure amines, valuable in medicinal chemistry and synthesis (Pressnitz et al., 2013).
Adsorption and Catalysis
- The modification of surfaces with amine groups, like those in this compound, for adsorption and catalysis applications has been studied. This research shows the potential of amines in improving the functionality of materials for various industrial applications (Xue et al., 2011).
Educational Applications
- The educational aspect of amines, including this compound, has been explored in the development of student worksheets and learning models. This research is crucial for enhancing the understanding of amines in academic settings (Petri & Suryelita, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6/h1,3,7H,2,4,12H2/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESORRKVRNORPM-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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